molecular formula C15H19NO4 B5674678 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one

Cat. No.: B5674678
M. Wt: 277.31 g/mol
InChI Key: WYBQVELTNLULLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one is a complex organic compound that features a morpholine ring and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods to recycle solvents and reagents are often employed to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-morpholinopropan-1-one is unique due to the combination of the dihydrobenzo[b][1,4]dioxin moiety and the morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13(3-4-16-5-7-18-8-6-16)12-1-2-14-15(11-12)20-10-9-19-14/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBQVELTNLULLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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